REACTION_SMILES
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[Br:16][CH2:17][CH2:18][N:19]1[C:20](=[O:29])[c:21]2[c:22]([cH:25][cH:26][cH:27][cH:28]2)[C:23]1=[O:24].[C:12]([CH3:13])(=[S:14])[OH:15].[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[CH3:7][N:8]([CH3:9])[CH:10]=[O:11].[K+:6].[OH2:30]>>[C:12]([CH3:13])([S:14][CH2:17][CH2:18][N:19]1[C:20](=[O:29])[c:21]2[c:22]([cH:25][cH:26][cH:27][cH:28]2)[C:23]1=[O:24])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)=S
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)SCCN1C(=O)c2ccccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |